Pramoxine-d8
Description
Properties
Molecular Formula |
C₁₇H₁₉D₈NO₃ |
|---|---|
Molecular Weight |
301.45 |
Synonyms |
4-[3-(4-Butoxyphenoxy)propyl]morpholine-d8; 4-[3-(p-Butoxyphenoxy)propyl]-Morpholine-d8; 4-[3-(p-Butoxyphenoxy)propyl]morpholine-d8; Pramacort-d8; Pramocaine-d8; Proctofoam-d8; Tronolaine-d8; Tronothan-d8; Tronothane-d8; Tronothane-d8 |
Origin of Product |
United States |
Synthetic Methodologies for Pramoxine D8
Deuterium (B1214612) Incorporation Strategies in Pramoxine (B177174) Synthesis
The introduction of deuterium into a molecule like Pramoxine can be achieved through several strategic approaches. These methods are crucial for achieving the desired level of deuteration at specific locations within the molecule, which in the case of Pramoxine-d8, is the morpholine (B109124) moiety.
Site-Specific Deuteration Approaches
Site-specific deuteration allows for the precise placement of deuterium atoms at designated positions in a molecule. acs.org This targeted approach is increasingly important in the pharmaceutical industry to enhance the metabolic stability of drugs. acs.orgnih.gov For a molecule like Pramoxine, this could involve reactions that specifically target the C-H bonds of the morpholine ring for H/D exchange. uni-rostock.denih.gov While direct H/D exchange on the final Pramoxine molecule is a possibility, it often requires harsh conditions and may lack selectivity. researchgate.net A more controlled method involves the synthesis of a deuterated building block that is later incorporated into the final molecule.
Use of Deuterium-Enriched Starting Materials
A common and effective strategy for producing deuterated compounds is to begin the synthesis with starting materials that are already enriched with deuterium. ansto.gov.auassumption.edu In the context of this compound synthesis, this would involve using deuterated morpholine. The synthesis would then proceed by reacting this deuterated morpholine with a suitable precursor containing the butoxyphenoxypropyl side chain. patsnap.comgoogle.com This method ensures that the deuterium atoms are located exclusively on the morpholine ring of the final this compound product. impurity.com The synthesis of deuterated building blocks like deuterated morpholine can be achieved through various methods, including hydrogen-deuterium exchange reactions using deuterium oxide (D2O) as the deuterium source. resolvemass.ca
Catalytic Deuteration Reactions
Catalytic methods play a significant role in the incorporation of deuterium into organic molecules. resolvemass.ca Transition metal catalysts, such as palladium or platinum, can facilitate the exchange of hydrogen for deuterium. resolvemass.ca For a molecule containing a morpholine ring, specific catalysts can promote deuterium incorporation at the α-position to the nitrogen atom. uni-rostock.denih.gov Catalytic deuteration can be performed using deuterium gas (D2) or, more conveniently, deuterium oxide (D2O) as the deuterium source. uni-rostock.deresearchgate.net Recent advancements have focused on developing more selective and efficient catalysts, including those based on iron, for the deuteration of (hetero)arenes and other nitrogen-containing heterocycles. uni-rostock.denih.gov These catalytic reactions can be a key step in producing the deuterated morpholine precursor needed for this compound synthesis.
Chemical Synthesis Pathways for Deuterated Pramoxine Analogues
The synthesis of Pramoxine itself typically involves the reaction of 4-(3-chloropropoxy)-1-butoxybenzene with morpholine. A plausible pathway for the synthesis of this compound would adapt this general scheme by utilizing a deuterated version of one of the key reactants.
A likely synthetic route for this compound is outlined below:
Synthesis of a Deuterated Precursor: The synthesis would commence with the preparation of deuterated morpholine (morpholine-d8). This can be achieved through methods like catalytic hydrogen-deuterium exchange on morpholine using a suitable catalyst and a deuterium source like D2O. ansto.gov.auresolvemass.ca
Synthesis of the Side-Chain Precursor: Separately, a precursor containing the butoxyphenoxypropyl side chain is synthesized. A common method involves the reaction of p-chlorophenol with n-bromobutane to form 4-n-butoxychlorobenzene. patsnap.comgoogle.com This intermediate is then reacted with a three-carbon linker, such as 3-bromopropanol, which can then be converted to a more reactive species if necessary. patsnap.comgoogle.com
Coupling Reaction: The crucial step involves the coupling of the deuterated morpholine with the side-chain precursor. For instance, N-(3-hydroxypropyl)morpholine-d8 (formed from the reaction of morpholine-d8 and 3-bromopropanol) can be reacted with 4-n-butoxychlorobenzene under basic conditions to form this compound. patsnap.comgoogle.com Alternatively, a precursor like 1-(3-chloropropoxy)-4-butoxybenzene can be directly reacted with morpholine-d8.
Salification: If the hydrochloride salt is desired, the resulting this compound free base is treated with hydrochloric acid. chemicalbook.com
This modular approach, where a deuterated building block is incorporated into a well-established synthetic route, is a common strategy for preparing isotopically labeled drug analogues. assumption.edu
Purification and Characterization Considerations for Deuterated Compounds
The purification and characterization of deuterated compounds like this compound are critical to ensure the final product's identity, purity, and the extent of deuterium incorporation.
Standard chromatographic techniques such as flash chromatography and high-performance liquid chromatography (HPLC) are employed to purify the final product from any unreacted starting materials or side products. ansto.gov.au Due to the similar physical properties of deuterated and non-deuterated compounds, these purification methods effectively separate based on chemical structure rather than isotopic composition. researchgate.net
A comprehensive suite of analytical techniques is then used for characterization:
Mass Spectrometry (MS): MS is essential for determining the molecular weight of the compound and for calculating the isotopic distribution. ansto.gov.au By comparing the mass spectrum of this compound with that of non-deuterated Pramoxine, the number of incorporated deuterium atoms can be accurately determined. ansto.gov.au
Infrared (IR) Spectroscopy: IR spectroscopy can show the presence of C-D bonds, which have a different vibrational frequency compared to C-H bonds. ansto.gov.au
Analytical Applications of Pramoxine D8
Role of Pramoxine-d8 as a Stable Isotope Internal Standard
In quantitative analytical chemistry, particularly for methods involving mass spectrometry, stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for use as internal standards. acanthusresearch.comcerilliant.com Their utility stems from their ability to mimic the behavior of the non-labeled analyte (in this case, pramoxine) throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and detection. lgcstandards.com
Principles of Isotopic Internal Standard Calibration in Quantitative Analysis
The fundamental principle behind using a stable isotope-labeled internal standard (SIL IS) is known as isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the SIL IS, this compound, is added to a sample at the earliest stage of analysis. nebiolab.com Because the SIL IS is chemically almost identical to the analyte, it experiences the same potential for loss during sample preparation, extraction, and injection. lgcstandards.comresearchgate.net It also exhibits nearly identical behavior during chromatographic separation and ionization in the mass spectrometer. chromforum.orguni-muenchen.de
A mass spectrometer can differentiate between the analyte (pramoxine) and the SIL IS (this compound) due to their mass difference. acanthusresearch.com The quantification is based on the ratio of the signal response of the analyte to the signal response of the SIL IS, rather than the absolute response of the analyte alone. nebiolab.com This ratiometric measurement corrects for variations in sample handling, instrument response, and matrix effects—where other components in a complex sample (like plasma or tissue) can suppress or enhance the ionization of the analyte. chromforum.orgmyadlm.org By normalizing the analyte's signal to that of the co-eluting, chemically identical standard, a highly accurate and precise measurement of the analyte's concentration can be achieved. nebiolab.comscispace.com Generally, a mass difference of three or more mass units is desirable to prevent spectral overlap, a criterion easily met by this compound. acanthusresearch.com
Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity, making it ideal for quantifying drugs in complex biological matrices. lcms.cznih.gov The use of a SIL IS like this compound is crucial for developing robust and reliable LC-MS/MS methods for pramoxine (B177174) quantification. uni-muenchen.de
In a typical LC-MS/MS method, both pramoxine and this compound are monitored using multiple reaction monitoring (MRM). This involves selecting the protonated parent molecule (precursor ion) and a specific fragment ion (product ion) for each compound. The transition from the precursor to the product ion is highly specific, minimizing interference from other compounds. researchgate.net Because this compound has a higher mass, its precursor and/or product ions will differ from those of pramoxine, allowing for simultaneous, independent detection. acanthusresearch.com The near-identical chromatographic retention times of the analyte and the SIL IS ensure that they experience the same matrix effects at the point of elution, which is critical for accurate correction. researchgate.netchromforum.org
Table 1: Example of LC-MS/MS Parameters for Pramoxine Analysis Using this compound This table is a representative example based on typical LC-MS/MS method development principles and may not reflect a specific published method.
| Parameter | Description |
|---|---|
| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 3 µm) uni-muenchen.deturkjps.org |
| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727) mdpi.comnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.netnih.gov |
| MS Detection | Multiple Reaction Monitoring (MRM) researchgate.net |
| MRM Transition (Pramoxine) | Hypothetical e.g., m/z 294.2 → 100.1 |
| MRM Transition (this compound) | Hypothetical e.g., m/z 302.2 → 100.1 or 108.1 |
Method Development and Validation for Analytical Quantification
The development of a quantitative LC-MS/MS assay using this compound requires rigorous validation to ensure its reliability, as per guidelines from regulatory bodies like the FDA. mdpi.combioivt.com This process involves several key experiments:
Selectivity and Specificity: The method must demonstrate that it can differentiate and quantify the analyte without interference from endogenous components in the matrix. researchgate.netmdpi.com
Linearity and Range: A calibration curve is generated by plotting the analyte/internal standard peak area ratio against known concentrations. The method must show a linear relationship over a specified concentration range. turkjps.org
Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the reproducibility of the results. scispace.com These are typically assessed at multiple concentration levels, including the lower limit of quantitation (LLOQ). researchgate.netnih.gov
Recovery: This experiment determines the efficiency of the extraction process by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. nih.govnih.gov
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. nih.gov The consistency of the internal standard-normalized matrix factor across different sources of the biological matrix is evaluated. uni-muenchen.denih.gov
Stability: The stability of the analyte in the biological matrix is tested under various storage and handling conditions. scispace.com
The use of this compound significantly improves the performance of these validation parameters, particularly accuracy and precision, by compensating for analytical variability. scispace.com
Tracer Applications in Biochemical and Pharmacological Research
Beyond its role as a quantification standard, this compound serves as a stable isotope tracer in metabolism studies. researchgate.netresearchgate.net By introducing a labeled version of a drug into a biological system, researchers can track its metabolic fate. scitechnol.com
Utilization in In Vitro Metabolism Studies
In vitro metabolism studies are essential for predicting how a drug will be processed in the body. bioivt.comdls.com These experiments typically use biological systems like liver microsomes, S9 fractions, or cultured hepatocytes, which contain the primary drug-metabolizing enzymes. bioivt.comnih.gov
When a mixture of pramoxine and this compound is incubated with one of these systems, both compounds are metabolized by the same enzymatic pathways. doi.org By analyzing samples over time with LC-MS, researchers can monitor the disappearance of the parent drug and the appearance of metabolites. nih.gov The stable isotope label does not typically alter the rate or pathway of metabolism, allowing this compound to act as a reliable tracer for the biotransformation of pramoxine. scitechnol.com This approach is crucial for determining a drug's metabolic stability and identifying the enzymes responsible for its clearance. bioivt.com
Isotopic Tracing for Metabolite Identification and Profiling
Identifying unknown drug metabolites in a complex biological sample is a significant challenge in drug development. doi.orgtandfonline.com The use of a stable isotope tracer like this compound greatly simplifies this process. nih.gov When a 1:1 mixture of pramoxine and this compound is used in an in vitro metabolism study, any metabolite formed from the drug will appear in the mass spectrum as a unique "doublet" signal. researchgate.net
This doublet consists of two peaks separated by a specific mass difference corresponding to the number of deuterium (B1214612) atoms retained in the metabolite's structure. For example, if no deuterium atoms are lost during a metabolic transformation, the metabolite of this compound will be 8 mass units heavier than the corresponding metabolite of pramoxine. This distinctive isotopic pattern acts as a clear signature, allowing drug-related metabolites to be easily distinguished from the thousands of endogenous peaks present in the biological matrix. acs.orgbiorxiv.org This technique, often called stable isotope trapping or profiling, is highly effective for mapping metabolic pathways and elucidating the structures of novel metabolites. nih.govfrontiersin.org
Mechanistic Investigations Utilizing Deuterated Pramoxine
Study of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Pramoxine (B177174) Metabolism
The study of DKIE in the metabolism of pramoxine offers a window into the rate-limiting steps of its biotransformation. The magnitude of the observed isotope effect provides crucial information about the transition state of the reaction. libretexts.orgwikipedia.org
Theoretical Framework of Primary and Secondary Deuterium Isotope Effects
Deuterium kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken in the rate-determining step of a reaction. princeton.edu
Primary Deuterium Isotope Effects (p-DKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved during the rate-limiting step. libretexts.org The C-D bond has a lower zero-point energy than the C-H bond due to the heavier mass of deuterium. libretexts.orglibretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. libretexts.orglibretexts.org The theoretical maximum for a primary KIE at room temperature is around 7-8, but this can be influenced by factors such as the linearity of the transition state and quantum tunneling. libretexts.orgprinceton.edu A significant primary KIE (kH/kD > 2) is strong evidence that C-H bond cleavage is a rate-determining or partially rate-limiting step in a reaction. nih.gov
Secondary Deuterium Isotope Effects (s-DKIE): Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs, with values typically ranging from 0.7 to 1.5. princeton.edu They are further classified based on the position of the isotope relative to the reaction center:
α-secondary KIEs: Occur when deuterium is substituted at the carbon atom undergoing a change in hybridization. For example, in an SN1 reaction, the change from sp3 to sp2 hybridization at the reaction center leads to a normal s-KIE (kH/kD > 1). Conversely, a change from sp2 to sp3 results in an inverse s-KIE (kH/kD < 1).
β-secondary KIEs: Involve isotopic substitution at a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond overlaps with an adjacent empty or partially filled orbital. libretexts.org
γ- and more remote s-KIEs: These are generally very small and can arise from steric or conformational effects. princeton.edu
Experimental Determination of Isotope Effects on Reaction Rates
Experimentally, the kinetic isotope effect is determined by comparing the reaction rates of the non-deuterated (pramoxine) and deuterated (pramoxine-d8) compounds. wikipedia.org This can be achieved through several methods:
Independent Rate Measurements: The rates of reaction for both the light (kL) and heavy (kH) isotopologues are measured in separate experiments under identical conditions. The KIE is then calculated as the ratio kL/kH. wikipedia.org However, ensuring identical conditions can be challenging. wikipedia.org
Competitive Experiments: A mixture of the deuterated and non-deuterated substrates is allowed to react, and the ratio of the products is measured over time. This method often provides more accurate results as it eliminates variations in experimental conditions. nih.gov
Intramolecular Competition: If a molecule has two equivalent sites for reaction, one can be deuterated, and the product ratio resulting from reaction at the deuterated versus non-deuterated site is measured.
Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used to determine the ratios of deuterated and non-deuterated reactants and products. libretexts.org
Elucidation of Metabolic Soft Spots and Pathways
Impact of Deuteration on Oxidative Metabolism (e.g., Cytochrome P450-Mediated Reactions)
The cytochrome P450 (CYP) family of enzymes is responsible for the oxidative metabolism of a vast number of drugs. plos.org These reactions often involve the cleavage of a C-H bond, making them susceptible to the deuterium kinetic isotope effect. nih.govjuniperpublishers.com
By selectively deuterating different positions on the pramoxine molecule, researchers can pinpoint the primary sites of CYP-mediated oxidation. If deuteration at a specific position leads to a significant decrease in the rate of metabolism, it indicates that this position is a metabolic soft spot. nih.gov This information is crucial for understanding the drug's metabolic pathway and for designing analogues with improved metabolic stability.
However, the observed effect of deuteration on CYP-mediated metabolism can be complex. plos.org Sometimes, blocking one metabolic pathway through deuteration can lead to "metabolic switching" or "metabolic shunting," where the drug is metabolized through an alternative pathway that was previously minor. nih.gov This can result in the formation of different metabolites, which may have their own pharmacological or toxicological profiles. nih.govjuniperpublishers.com
Probing Enzyme Catalysis and Active Site Properties
Analysis of Substrate-Enzyme Interactions through Deuteration
The interaction between a drug substrate and its metabolizing enzyme is a dynamic process involving binding, conformational changes, and catalytic turnover. mdpi.com Deuteration of a substrate like pramoxine can provide profound insights into these interactions, primarily through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one at a bond that is cleaved in the rate-determining step of the reaction. portico.orgunam.mx For this compound, where deuterium atoms replace hydrogens on the morpholine (B109124) ring, this effect can be particularly informative.
The morpholine ring of pramoxine is a potential site for oxidative metabolism by cytochrome P450 (CYP) enzymes. mdpi.com The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy for cleavage. slideshare.net Consequently, if the oxidation of the morpholine ring is a rate-limiting step in pramoxine's metabolism, the use of this compound would be expected to slow down this process. This slowing of the reaction rate can be quantified and provides evidence for the specific site of enzymatic attack.
Table 1: Hypothetical Metabolic Rates of Pramoxine and this compound in Human Liver Microsomes
| Compound | Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| Pramoxine | 150 | - |
| This compound | 75 | 2.0 |
In this hypothetical scenario, the twofold decrease in the metabolic rate for this compound suggests that oxidation at the deuterated morpholine ring is a significant pathway in its metabolism. Such studies are crucial for understanding how the substrate orients itself within the active site of the metabolizing enzyme and which specific hydrogen atoms are targeted for abstraction.
Furthermore, deuteration can influence the binding affinity of the substrate for the enzyme. While the electronic properties of the molecule are largely unchanged, the subtle alterations in bond length and vibrational energy can, in some cases, affect the precise fit of the drug within the enzyme's binding pocket. Isothermal titration calorimetry (ITC) could be employed to compare the binding thermodynamics of pramoxine and this compound to purified CYP isozymes, providing data on changes in enthalpy and entropy of binding.
Mechanistic Insights into Biotransformation Reactions
The biotransformation of a drug is the process by which it is chemically altered in the body, typically to facilitate its excretion. openanesthesia.org These reactions are often categorized into Phase I (functionalization) and Phase II (conjugation) reactions. redalyc.org For pramoxine, Phase I metabolism likely involves oxidation of the morpholine ring and potentially O-dealkylation of the butoxy ether linkage. portico.orgnih.gov The use of this compound can help to unravel the specific contributions of these pathways.
When a specific metabolic pathway is slowed due to the KIE, the drug may be shunted towards alternative metabolic routes. nih.gov This phenomenon, known as metabolic switching, can be observed by analyzing the metabolite profile of this compound compared to its non-deuterated counterpart.
For instance, if C-H bond cleavage on the morpholine ring is the primary metabolic route for pramoxine, its deuteration in this compound would decrease the formation of the corresponding hydroxylated metabolite. This could lead to an increase in metabolites formed through other pathways, such as O-dealkylation of the butoxy group or N-dealkylation.
Table 2: Hypothetical Metabolite Profile of Pramoxine vs. This compound after Incubation with Human Liver Microsomes
| Metabolite | Pramoxine (% of total metabolites) | This compound (% of total metabolites) |
| Hydroxylated Morpholine | 65 | 30 |
| O-dealkylated Product | 25 | 50 |
| N-dealkylated Product | 10 | 20 |
The hypothetical data in Table 2 demonstrates metabolic switching. In the case of this compound, the significant decrease in the hydroxylated morpholine metabolite is accompanied by a corresponding increase in the O-dealkylated and N-dealkylated products. This provides strong evidence for the primary site of metabolism on the morpholine ring and reveals the secondary, alternative pathways that become more prominent when the primary route is impeded.
Such mechanistic insights are invaluable in drug development. By understanding the metabolic fate of a drug like pramoxine in such detail, it becomes possible to predict potential drug-drug interactions, understand inter-individual variability in drug response due to genetic polymorphisms in metabolizing enzymes, and even design new analogues with improved pharmacokinetic properties. nih.govfrontiersin.org The use of deuterated compounds like this compound, therefore, represents a sophisticated and powerful strategy for in-depth mechanistic investigations in pharmacology and drug metabolism.
Computational and Theoretical Studies of Deuterated Pramoxine
Molecular Modeling and Simulation of Deuterium-Substituted Compounds
Molecular modeling and simulation provide powerful tools to investigate the subtle yet significant structural and dynamic changes that occur upon deuterium (B1214612) substitution in molecules like pramoxine (B177174). These computational techniques allow researchers to explore how the increased mass of deuterium affects the behavior of the molecule at an atomic level.
Force Field Modifications and Molecular Dynamics:
Classical molecular dynamics (MD) simulations are instrumental in studying the conformational dynamics and interactions of drug molecules. mdpi.com To accurately model deuterated compounds, standard force fields may require adjustments to account for the altered properties of the C-D bond compared to the C-H bond. The C-D bond is slightly shorter and less polarizable than the C-H bond. wikipedia.org While these differences are subtle, they can influence non-covalent interactions, such as van der Waals forces, which can, in turn, affect how a deuterated drug binds to its target receptor or metabolizing enzymes. scispace.com MD simulations can reveal differences in the conformational landscape, solvation properties, and membrane interactions between pramoxine and Pramoxine-d8. alfa-chemistry.com
Investigating Hydrophobic Interactions:
Techniques like reversed-phase high-performance liquid chromatography (RPLC) can be used to experimentally probe the hydrophobic interactions of deuterated compounds. cchmc.org These experimental findings can then be correlated with molecular modeling to refine the understanding of how deuteration impacts these crucial interactions. Studies have shown that protiated compounds may bind more strongly to nonpolar stationary phases than their deuterated counterparts, providing insights into the subtle interplay of forces in different solvent environments. cchmc.org
Quantum Chemical Calculations of C-D Bond Energies and Vibrational Frequencies
Quantum chemical calculations offer a more fundamental understanding of the electronic structure and energetic properties of deuterated molecules, providing a theoretical basis for the observed kinetic isotope effects.
Bond Dissociation Energies and the Kinetic Isotope Effect:
The primary reason for the increased metabolic stability of many deuterated drugs lies in the strength of the C-D bond compared to the C-H bond. Quantum chemical methods, such as Density Functional Theory (DFT), are routinely used to calculate bond dissociation energies (BDEs). nih.govresearchgate.net The calculation involves determining the energy difference between the intact molecule and the fragments formed upon bond cleavage. youtube.com Due to the lower zero-point energy of the C-D bond, more energy is required to break it, leading to a slower rate of reaction in metabolic processes where C-H bond cleavage is the rate-determining step. scispace.com This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.org
| Bond Type | Computational Method | Calculated BDE (kJ/mol) |
|---|---|---|
| C-H | B3LYP/6-311++G** | 401 |
| C-D | ~409 (Estimated) |
Note: The C-D BDE is estimated based on the typical increase observed due to the zero-point energy difference. Actual calculated values may vary depending on the specific molecule and computational parameters.
Vibrational Frequency Analysis:
The difference in mass between hydrogen and deuterium also leads to a predictable shift in the vibrational frequencies of the corresponding bonds. nih.gov Infrared (IR) and Raman spectroscopy are experimental techniques that can detect these shifts. Quantum chemical calculations, particularly DFT, can accurately predict these vibrational frequencies. acs.orgdtic.mil The calculated spectra can be compared with experimental data to confirm the position of deuteration and to gain a more detailed understanding of the molecule's vibrational modes. acs.org For instance, the C-D stretching vibration appears at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2800-3000 cm⁻¹).
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch | 2950 | 2945 |
| C-D Stretch | 2150 | 2143 |
Note: The values presented are hypothetical and for illustrative purposes. The level of agreement between calculated and experimental frequencies depends on the computational method and basis set used. dtic.mil
Predictive Models for Deuterium Isotope Effects in Biological Systems
The insights gained from molecular modeling and quantum chemical calculations can be integrated into predictive models to anticipate the impact of deuteration on a drug's behavior in a biological context.
Modeling the Kinetic Isotope Effect:
Predicting the magnitude of the KIE is a key application of computational chemistry in the design of deuterated drugs. wikipedia.org By modeling the reaction mechanism of metabolic pathways, particularly those involving cytochrome P450 enzymes, researchers can identify the hydrogen atoms most susceptible to oxidation. nih.gov If the cleavage of a C-H bond is the rate-limiting step, deuteration at that position is likely to significantly slow down the metabolism of the drug. scispace.com Computational models can help rationalize experimental data and support or refute different mechanistic possibilities. wikipedia.org
Broader Biological Implications:
The influence of deuterium can extend beyond metabolic stability. Changes in the isotopic composition of water and food can lead to various biological effects. nih.gov For instance, studies have shown that deuterium-depleted water can influence cellular processes and the activity of certain enzymes. nih.gov While the direct relevance to a specifically deuterated compound like this compound is an area of ongoing research, these findings highlight the broader biological context in which isotopic modifications can have an impact. Predictive models are being developed to better understand and anticipate these systemic effects. researchgate.net
Advanced Research Perspectives and Future Directions
Development of Novel Analytical Techniques for Deuterated Pramoxine (B177174) and its Metabolites
The precise quantification of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. Deuterated compounds like Pramoxine-d8 are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based methods. musechem.com The development of advanced analytical techniques is crucial for leveraging the full potential of these labeled compounds.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of deuterated compounds. nih.govnih.gov Its high sensitivity and selectivity allow for the accurate measurement of this compound and its metabolites, even at very low concentrations in complex biological fluids like plasma and urine. nih.govmdpi.com The key advantage of using this compound as an internal standard is that it co-elutes with the non-deuterated pramoxine during chromatographic separation, but is distinguished by its higher mass in the mass spectrometer. nih.gov This minimizes variability caused by sample preparation, matrix effects (like ion suppression), and instrument fluctuations, leading to more reliable and reproducible quantitative results. nih.gov
Future developments in this area are focused on enhancing the resolution and speed of these analyses. Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer faster separation times and improved peak resolution compared to traditional HPLC, enabling higher throughput screening. mdpi.com Furthermore, High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap technologies, provides highly accurate mass measurements. This capability is instrumental in the structural elucidation of previously unknown metabolites of pramoxine, as the mass difference between the deuterated and non-deuterated fragments can help pinpoint the site of metabolic modification. nih.gov
Table 1: Comparison of Analytical Techniques for Deuterated Compound Analysis
| Technique | Advantages | Applications for this compound |
|---|---|---|
| LC-MS/MS | High sensitivity, high selectivity, robust quantification. nih.gov | Gold standard for pharmacokinetic studies; quantification of this compound and its known metabolites in biological samples. researchgate.net |
| UHPLC-MS/MS | Faster analysis times, higher throughput, improved chromatographic resolution. mdpi.com | High-throughput screening of metabolic stability; rapid quantification in large-scale studies. |
| HRMS (e.g., Q-TOF, Orbitrap) | Highly accurate mass measurement, enables structural elucidation of unknown molecules. nih.gov | Identification of novel pramoxine metabolites by tracking the deuterium (B1214612) label; distinguishing between isomeric metabolites. nih.gov |
Exploration of Deuterated Analogues in Multi-Omics Research Methodologies
The era of "omics" has revolutionized biomedical research by enabling a holistic view of biological systems. Stable isotope-labeled compounds, including this compound, are becoming instrumental in these methodologies, particularly in metabolomics and proteomics. nih.govmdpi.com
In metabolomics , which involves the comprehensive study of metabolites in a biological system, deuterated compounds serve as powerful tracers. nih.gov By introducing this compound into an in vitro or in vivo model, researchers can trace its metabolic pathways with high precision. As the parent compound is metabolized, the deuterium atoms are retained in its metabolic products. Using mass spectrometry, scientists can specifically detect and identify these deuterated metabolites against a complex background of endogenous molecules. nih.gov This stable isotope tracer approach allows for:
Pathway Elucidation: Mapping the specific biochemical reactions that pramoxine undergoes in the body. nih.gov
Metabolite Identification: Confidently identifying novel metabolites without prior knowledge of their structure. nih.gov
Flux Analysis: Quantifying the rate of turnover of metabolites within a specific pathway, providing insights into metabolic dynamics. nih.gov
In proteomics , the study of the entire set of proteins, the application of deuterated small molecules like this compound is more nuanced but equally impactful. One advanced technique is Hydrogen/Deuterium Exchange Mass Spectrometry (DXMS). nih.gov While not a direct use of a deuterated drug as a tracer, DXMS leverages the principles of isotope exchange to study protein structure and dynamics. It can be used to investigate how the binding of a drug like pramoxine affects a target protein's conformation. By comparing the rate of deuterium exchange in a protein in the presence and absence of the drug, researchers can identify the specific regions of the protein that are involved in the binding interaction. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of new drugs with improved binding affinity and selectivity.
The integration of data from proteomics and metabolomics provides a more complete picture of a drug's effect on cellular physiology. nih.govmdpi.com Using this compound in such integrated studies can help link the metabolic fate of the drug to its impact on protein expression and signaling pathways.
Future Prospects of Stable Isotope Labeling in Drug Discovery and Development Research
The use of stable isotope labeling, particularly deuteration, is a rapidly growing strategy in pharmaceutical R&D, extending far beyond its use as an analytical tool. dataintelo.com The future prospects are centered on creating safer, more effective, and more precisely studied therapeutic agents.
One of the most promising areas is the "deuterium kinetic isotope effect" (KIE). musechem.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). For drugs that are metabolized by the cleavage of a C-H bond, replacing that hydrogen with deuterium can significantly slow down the rate of metabolic breakdown. clearsynth.combeilstein-journals.org This can lead to several therapeutic advantages:
Reduced Metabolic Burden: It may decrease the formation of potentially reactive or toxic metabolites.
Enhanced Efficacy: Improved stability can lead to more consistent drug levels in the bloodstream, potentially improving the therapeutic effect. clearsynth.com
This strategy, known as "deuterated drugging," is being explored for numerous drug candidates across various therapeutic areas.
Furthermore, the demand for stable isotope-labeled compounds is projected to grow significantly, driven by their critical role in all phases of drug development. dataintelo.compolarismarketresearch.com They are essential for absorption, distribution, metabolism, and excretion (ADME) studies, which are required for regulatory approval. nih.gov As personalized medicine becomes more prevalent, the need for precise and reliable data on how individuals metabolize drugs will increase, further driving the use of labeled compounds in clinical research. dataintelo.com The continued development of more cost-effective and efficient methods for synthesizing deuterated compounds will also make these powerful tools more accessible to researchers.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Pramoxine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
